

# N-Nitrosomorpholine (NMOR): An In-Vivo Carcinogenic Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | N-Nitrosomorpholine |           |
| Cat. No.:            | B3434917            | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**N-Nitrosomorpholine** (NMOR) is a potent, well-established carcinogen and mutagen belonging to the N-nitroso compound family.[1][2] It is not used commercially in the United States but can be formed from industrial precursors like morpholine, particularly in the rubber industry, and has been detected in various environmental contexts.[1][3] Due to its reliable and potent hepatocarcinogenic effects in animal models, NMOR is frequently used as a research chemical to induce liver cancer in laboratory animals, serving as a gold standard for creating models of hepatocellular carcinoma with high rates of metastasis.[1][4] This guide provides a comprehensive overview of the in vivo carcinogenic properties of NMOR, focusing on its mechanism of action, quantitative carcinogenic data, and the experimental protocols used in its study.

# Mechanism of Action: Metabolic Activation and DNA Damage

The carcinogenicity of NMOR, like other N-nitrosamines, is not due to the compound itself but rather to its metabolic activation into reactive electrophilic agents.[5][6] This bioactivation process is a critical initiating event in its carcinogenic cascade.

Metabolic Pathway: The primary mechanism involves the enzymatic oxidation of the carbon atom adjacent (alpha) to the nitroso group. This  $\alpha$ -hydroxylation is predominantly catalyzed by cytochrome P450 (P450) enzymes in the liver.[1][6][7][8]



- α-Hydroxylation: NMOR is hydroxylated by a P450 enzyme to form the unstable intermediate, N-nitroso-2-hydroxymorpholine.[1][9]
- Decomposition: This intermediate spontaneously decomposes.
- Electrophile Generation: The decomposition yields a reactive electrophile, a diazonium-containing aldehyde, which is capable of alkylating cellular macromolecules.[1]
- DNA Adduct Formation: The generated electrophile readily reacts with DNA, forming
  covalent addition products known as DNA adducts. These adducts, if not repaired by cellular
  mechanisms, can lead to miscoding during DNA replication, resulting in mutations that
  initiate the carcinogenic process.[5][7][8]

Alkylation of DNA is widely accepted as the primary event in the carcinogenicity of nitrosamines.[10] Studies have confirmed that NMOR treatment in vivo leads to unscheduled DNA synthesis (UDS) and the formation of micronucleated hepatocytes, indicating a direct interaction with liver DNA.[10][11]



Click to download full resolution via product page

Diagram 1: Metabolic activation of **N-Nitrosomorpholine** (NMOR) leading to DNA damage.

### Quantitative Data from In Vivo Carcinogenicity Studies

NMOR has been shown to induce tumors in various animal models, with the liver being the primary target organ.[12][13] Other affected sites include the nasal cavity, lungs, and kidneys. [12] The carcinogenic potential is highly dependent on the dose, duration, and route of administration.



| Animal<br>Model                    | Route of<br>Administr<br>ation | Dose /<br>Concentr<br>ation           | Duration<br>of<br>Exposure | Tumor<br>Types<br>and<br>Location                                                      | Tumor<br>Incidence                                                        | Referenc<br>e(s) |
|------------------------------------|--------------------------------|---------------------------------------|----------------------------|----------------------------------------------------------------------------------------|---------------------------------------------------------------------------|------------------|
| Female F-<br>344 Rats              | Drinking<br>Water              | 100 mg/L                              | 25 weeks                   | Hepatocell ular Neoplasms , Hemangios arcomas (Liver), Neoplasms of Tongue & Esophagus | Statistically<br>significant<br>increase                                  | [13]             |
| Female F-<br>344 Rats              | Drinking<br>Water              | 40 mg/L                               | 40 weeks                   | Hepatocell<br>ular<br>Neoplasms<br>,<br>Hemangios<br>arcomas<br>(Liver)                | Statistically<br>significant<br>increase                                  | [13]             |
| Female F-<br>344 Rats              | Drinking<br>Water              | 0.7 mg to<br>30 mg<br>(Total<br>Dose) | 50 or 100<br>weeks         | Benign or<br>Malignant<br>Hepatocell<br>ular<br>Neoplasms                              | Statistically significant increase, highly significant dose-related trend | [13]             |
| Male<br>Sprague-<br>Dawley<br>Rats | Drinking<br>Water              | 6 mg/L to<br>60 mg/L                  | 6 and 12<br>weeks          | Foci of<br>Altered<br>Hepatocyte<br>s (FAH) -                                          | Time and dose-related increase in number                                  | [14]             |



|                                    |                   |                                                |                              | Preneoplas<br>tic lesions                                                                         | and size of<br>foci                                                                   |          |
|------------------------------------|-------------------|------------------------------------------------|------------------------------|---------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|----------|
| Male<br>Sprague-<br>Dawley<br>Rats | Drinking<br>Water | 200 mg/L                                       | Up to 20<br>weeks            | Hepatocell<br>ular<br>Carcinoma                                                                   | Not<br>specified,<br>but<br>carcinomas<br>appeared<br>frequently<br>after 20<br>weeks | [4]      |
| Rats                               | Inhalation        | 130 μ<br>g/animal/d<br>ay (Total:<br>15 mg/kg) | 29<br>administrati<br>ons    | Liver Carcinoma s (4), Liver Neoplastic Nodules (5), Nasal Carcinoma s (2), Thyroid Carcinoma (1) | Not<br>specified<br>as<br>percentage                                                  | [15]     |
| Hamsters                           | Inhalation        | 260 μ<br>g/animal/d<br>ay (Total:<br>38 mg/kg) | 21<br>administrati<br>ons    | Liver Carcinoma s (4), Nasal Sarcomas (2), Tracheal Papillomas (5)                                | Not<br>specified<br>as<br>percentage                                                  | [15]     |
| Rats                               | Gavage<br>(Oral)  | 200 mg/kg<br>(Single<br>Dose)                  | Single<br>administrati<br>on | Induced Unschedul ed DNA Synthesis (UDS) and Micronuclei                                          | Not applicable (Genotoxici ty endpoint)                                               | [10][11] |



in liver cells

A dose-response study in F-344 rats indicated that even the lowest total dose of 0.7 mg per rat (approximately 3 mg/kg body weight) was not a no-effect dose over the animal's lifetime.[13] Probit analysis from this study estimated that a total dose of 25 mg of NMOR would cause liver neoplasms in 50% of the rat population (TD50).[13]

### **Experimental Protocols for In Vivo Carcinogenicity Studies**

Standardized protocols are crucial for evaluating the carcinogenic potential of substances like NMOR. The following outlines a typical methodology based on published studies.[4][13][14]

Objective: To assess the dose-response relationship and carcinogenic effects of NMOR in a rodent model.

- 1. Animal Model:
- Species/Strain: Fischer 344 (F-344) or Sprague-Dawley rats are commonly used.[13][14]
- Sex: Studies often use female rats, though males are also utilized.[13][16]
- Group Size: Group sizes can range from 24 animals for high-dose groups to 100 animals for low-dose and control groups to ensure statistical power.[13]
- Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the study begins.
- 2. Test Substance and Administration:
- Compound: **N-Nitrosomorpholine** (NMOR), purity >98%.
- Vehicle: Typically administered in drinking water.[4][13][14]
- Preparation: NMOR solutions are prepared at various concentrations (e.g., mg/L) in distilled water. Solutions are freshly prepared and protected from light.



- Administration: The compound is provided ad libitum or in controlled amounts (e.g., 20 ml per day per rat) via drinking water for a specified duration.[13]
- 3. Experimental Design:
- Dose Groups: At least 3-4 dose groups with geometrically spaced concentrations, plus a concurrent control group receiving only the vehicle (water).
- Duration: Can range from short-term studies (6-12 weeks) focusing on preneoplastic lesions to long-term (50-100 weeks or lifetime) bioassays for tumor development.[13][14]
- 4. In-Life Observations and Measurements:
- Clinical Signs: Animals are observed daily for signs of toxicity.
- Body Weight: Recorded weekly for the first few months and bi-weekly thereafter.
- Water/Food Consumption: Measured to calculate the actual compound intake.
- Survival: Monitored throughout the study.
- 5. Terminal Procedures and Pathological Evaluation:
- Necropsy: At the end of the study (or for moribund animals), a full necropsy is performed.
- Organ Weights: Key organs, especially the liver and kidneys, are weighed.
- Histopathology: A comprehensive set of tissues from all animals is collected, preserved in formalin, processed, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E).
- Tumor Analysis: All gross lesions are examined microscopically. The incidence, multiplicity, and latency of preneoplastic lesions (e.g., foci of altered hepatocytes) and neoplasms are recorded.[14][16]





Click to download full resolution via product page

Diagram 2: A typical experimental workflow for an in vivo NMOR carcinogenicity study.



## Signaling Pathways in NMOR-Induced Carcinogenesis

While specific signaling pathway perturbations by NMOR are less detailed than for other carcinogens, the carcinogenic process follows a well-understood multi-stage model initiated by genotoxic damage. The process begins with metabolic activation and progresses through the clonal expansion of initiated cells into visible tumors.

- Initiation: NMOR is metabolically activated, leading to the formation of DNA adducts in hepatocytes. If these adducts are not repaired before cell division, they can cause permanent mutations in critical genes (e.g., proto-oncogenes and tumor suppressor genes).
- Promotion: The initiated cells, which now have a growth advantage, undergo clonal
  expansion. This phase is characterized by the appearance of preneoplastic lesions, such as
  foci of altered hepatocytes (FAH), which are histochemically identifiable.[4][14] These foci
  show increased cell proliferation.[14]
- Progression: Over time, additional genetic and epigenetic alterations accumulate within these promoted cell populations. This leads to the development of benign tumors (hepatocellular adenomas) and, ultimately, malignant hepatocellular carcinomas with the potential for metastasis.[13][16]





Click to download full resolution via product page

Diagram 3: Logical progression from NMOR exposure to hepatocellular carcinoma.



### Conclusion

**N-Nitrosomorpholine** is a powerful and reliable hepatocarcinogen in multiple animal species. Its carcinogenic activity is intrinsically linked to its metabolic activation by P450 enzymes into DNA-reactive electrophiles, which initiate carcinogenesis through the formation of DNA adducts. The dose- and time-dependent induction of preneoplastic foci and subsequent progression to hepatocellular carcinoma make NMOR an invaluable tool for studying the mechanisms of chemical carcinogenesis in vivo. The data and protocols summarized herein provide a foundational guide for researchers utilizing NMOR to investigate liver cancer and for professionals involved in assessing the risks of N-nitroso compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. N-Nitrosomorpholine Wikipedia [en.wikipedia.org]
- 2. N-Nitrosomorpholine | C4H8N2O2 | CID 6046 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Nitrosamines: 15 Listings 15th Report on Carcinogens NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hepatotoxin N-nitrosomorpholine-induced carcinogenesis in rat liver: ex vivo exploration of preneoplastic and neoplastic hepatocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of N-nitroso compounds PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of N-nitrosomorpholine by the rat in vivo and by rat liver microsomes and its oxidation by the Fenton system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The rat-liver carcinogen N-nitrosomorpholine initiates unscheduled DNA synthesis and induces micronuclei in the rat liver in vivo PubMed [pubmed.ncbi.nlm.nih.gov]







- 11. N-Nitrosomorpholine induced alterations of unscheduled DNA synthesis, mitochondrial DNA synthesis and cell proliferation in different cell types of liver, kidney, and urogenital organs in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. Dose-response study with N-nitrosomorpholine in drinking water of F-344 rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhalation carcinogenesis of N-nitrosomorpholine (NMOR) in rats and hamsters PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rat hepatocarcinogenesis induced by N-nitrosodiethylamine and N-nitrosomorpholine continuously administered at low doses. From basophilic areas of hepatocytes to hepatocellular tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Nitrosomorpholine (NMOR): An In-Vivo Carcinogenic Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3434917#carcinogenic-properties-of-n-nitrosomorpholine-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com